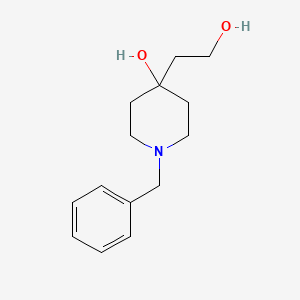

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Description

BenchChem offers high-quality 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c16-11-8-14(17)6-9-15(10-7-14)12-13-4-2-1-3-5-13/h1-5,16-17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAOMPMSVGOVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CCO)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and outlines a logical synthetic pathway from readily available precursors. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are provided. Furthermore, this document explores the potential applications of this molecule within the broader context of piperidine derivatives in drug discovery and development, supported by authoritative references.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile framework for introducing diverse functionalities to interact with biological targets.[1] 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol belongs to this important class of molecules. Its structure, featuring a tertiary alcohol, a primary alcohol, and a benzyl-protected amine, presents multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This guide will serve as a detailed resource for researchers interested in the synthesis, characterization, and potential utilization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol is essential for its handling, purification, and application in synthetic and biological studies.

| Property | Value | Source |

| IUPAC Name | 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol | [3] |

| CAS Number | 27573-97-3 | [3] |

| Molecular Formula | C₁₄H₂₁NO₂ | [3] |

| Molecular Weight | 235.33 g/mol | [3] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Purity | Commercially available up to 98% | [3] |

Synthesis of 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol

The synthesis of 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol can be logically achieved through a two-step process starting from the commercially available 1-benzyl-4-piperidone. This synthetic strategy is based on established organometallic reactions for carbon-carbon bond formation at the carbonyl group of a ketone.

Synthetic Strategy Overview

The proposed synthesis involves two key transformations:

-

Synthesis of the Precursor, 1-Benzyl-4-piperidone: This key intermediate can be synthesized through various methods, including a one-pot reaction from benzylamine and an acrylate ester.[4]

-

Nucleophilic Addition to 1-Benzyl-4-piperidone: The 2-hydroxyethyl group is introduced at the 4-position of the piperidone ring via a Grignard reaction. This involves the preparation of a Grignard reagent from a protected 2-bromoethanol, followed by its reaction with 1-benzyl-4-piperidone and subsequent deprotection.

Caption: Synthetic pathway for 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol.

Experimental Protocols

A robust and scalable one-pot synthesis of 1-benzyl-4-piperidone has been reported.[4] This method involves the reaction of benzylamine with an acrylate ester, followed by cyclization and decarboxylation.

Materials:

-

Benzylamine

-

Methyl acrylate

-

Sodium methoxide

-

Toluene

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of benzylamine in toluene, slowly add methyl acrylate while maintaining the temperature below 30 °C.

-

After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 9-24 hours.

-

Cool the reaction mixture and add sodium methoxide in portions. Heat the mixture to 70 °C and stir for 10 hours.

-

Cool the reaction to room temperature and neutralize with hydrochloric acid.

-

Heat the mixture to reflux for 5 hours.

-

Cool the reaction and adjust the pH to 8-9 with sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-benzyl-4-piperidone as a light yellow oil.[1]

This procedure outlines a Grignard reaction to introduce the 2-hydroxyethyl group. A protecting group, such as tetrahydropyran (THP), is used for the hydroxyl function of 2-bromoethanol to prevent it from reacting with the Grignard reagent.

Materials:

-

2-(2-Bromoethoxy)tetrahydro-2H-pyran (or other protected 2-bromoethanol)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Benzyl-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Dilute hydrochloric acid

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle warming may be required.

-

Once the reaction has started, add the remaining solution of the protected bromoethanol at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with 1-Benzyl-4-piperidone: Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up and Deprotection: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a dilute hydrochloric acid solution to remove the THP protecting group.

-

Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons around 3.5 ppm). The piperidine ring protons will appear as a series of multiplets in the aliphatic region (typically 1.5-3.0 ppm). The two methylene groups of the hydroxyethyl side chain will likely appear as triplets, one for the CH₂ adjacent to the piperidine ring and another for the CH₂-OH group. The two hydroxyl protons (one tertiary and one primary) will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the benzyl group (127-138 ppm), the benzylic carbon (around 63 ppm), and the carbons of the piperidine ring. The quaternary carbon at the 4-position bearing the two substituents will be a key signal. The carbons of the 2-hydroxyethyl side chain will also be present. DEPT-135 and DEPT-90 experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be observed around 2800-3100 cm⁻¹. The C-O stretching vibrations will appear in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. Under electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ at m/z 236.16 would be expected. Fragmentation patterns could involve the loss of water, the benzyl group, or cleavage of the piperidine ring.

Caption: Workflow for the purification and analytical characterization.

Potential Applications in Drug Development

While specific biological activities of 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol are not extensively documented in publicly available literature, its structural features suggest several potential applications in drug discovery and development.

-

Scaffold for Library Synthesis: The two hydroxyl groups and the benzyl-protected amine provide three distinct points for chemical diversification. This makes the compound an attractive scaffold for the synthesis of compound libraries for high-throughput screening against various biological targets.

-

Precursor for Biologically Active Molecules: Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, analgesic, antihistaminic, and antipsychotic effects.[2] The structural motifs present in 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol could be elaborated to generate novel compounds with potential therapeutic value. For example, the hydroxyl groups could be esterified or etherified to modulate the compound's lipophilicity and target interactions. The benzyl group can be removed via hydrogenolysis to provide a secondary amine, which can then be further functionalized.[7]

-

Intermediate in the Synthesis of Complex Natural Products and Analogs: The functionalized piperidine ring is a common feature in many alkaloids and other complex natural products. 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol could serve as a key intermediate in the total synthesis or the preparation of analogs of such natural products for structure-activity relationship (SAR) studies.

Conclusion

1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its chemical properties, a logical and practical synthetic route from 1-benzyl-4-piperidone, and a comprehensive plan for its analytical characterization. While its specific biological activities remain to be fully explored, its versatile structure makes it a promising starting point for the development of novel therapeutic agents. The detailed protocols and theoretical background presented herein are intended to empower researchers to synthesize, characterize, and further investigate the potential of this intriguing molecule.

References

Sources

- 1. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 5. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Process Guide: 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

[1][2]

Executive Summary

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (CAS: 27573-97-3) is a critical heterocyclic building block, primarily utilized in the synthesis of neuroactive pharmaceutical intermediates, including acetylcholinesterase inhibitors and antihistamines.[1][2][3] Its structure—characterized by a lipophilic N-benzyl piperidine core decorated with a polar tertiary hydroxyl group and a primary hydroxyethyl side chain—creates a unique amphiphilic solubility profile.[1][2]

This guide provides a technical analysis of its solubility behavior, offering researchers and process chemists a rational basis for solvent selection during reaction design, extraction, and recrystallization. The data synthesized here bridges theoretical solubility parameters with empirical process observations.

Physicochemical Identity

Understanding the molecular architecture is the first step in predicting solvent interaction. The molecule possesses dual hydrogen-bonding domains (diol functionality) and a hydrophobic domain (benzyl-piperidine skeleton).[1][2]

| Property | Data |

| Chemical Name | 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol |

| CAS Number | 27573-97-3 |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.33 g/mol |

| LogP (Predicted) | ~0.53 – 1.3 |

| pKa (Predicted) | ~8.5 (Piperidine Nitrogen) |

| H-Bond Donors | 2 (Tertiary -OH, Primary -OH) |

| H-Bond Acceptors | 3 (2 Hydroxyls, 1 Tertiary Amine) |

| Physical State | Solid (White to off-white crystalline powder) |

Solubility Profile & Solvent Selection

The solubility of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is governed by the competition between its polar diol "head" and its lipophilic benzyl "tail."[1][2]

Solubility Heatmap

The following table categorizes solvents based on their interaction efficiency with the solute.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | The lipophilic benzyl group drives solubility; DCM is the preferred solvent for extraction from aqueous phases.[1][2] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | High | Strong H-bonding interactions with the two hydroxyl groups and the amine nitrogen stabilize the solute. |

| Polar Aprotic | DMSO, DMF, DMAc | High | High dielectric constants and dipole interactions readily solvate the polar domains. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | Ideal for Recrystallization. Soluble at high temperatures, significantly less soluble at low temperatures. |

| Ethers | THF, MTBE, Diethyl Ether | Moderate to Low | THF dissolves the compound well; MTBE and Ether show partial solubility, often serving as anti-solvents in purification. |

| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble | Lack of polarity prevents solvation of the diol moiety. Used strictly as anti-solvents to induce precipitation.[2] |

| Water | Water (Neutral pH) | Low to Moderate | Limited solubility due to the benzyl group.[2] Solubility increases drastically at pH < 7 (protonation of the amine). |

Process Implications[2][6][7][8][9][10]

-

Reaction Medium: Reactions involving this intermediate (e.g., alkylation or oxidation) are best conducted in DCM or THF to ensure homogeneity.[1][2]

-

Extraction: For workup after aqueous quenching, Dichloromethane is superior to Ethyl Acetate for maximizing recovery due to the compound's moderate polarity.

-

Purification (Crystallization): The "Goldilocks" zone for purification is often found using a binary system:

Experimental Protocols

For precise solubility determination or purification development, follow these standardized workflows.

Gravimetric Solubility Determination

This protocol ensures accurate solubility data generation for process scaling.[2]

-

Preparation: Weigh 100 mg of micronized 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments while maintaining the vial at 25°C (or target temperature).

-

Agitation: Vortex for 1 minute after each addition. Sonication (5 mins) may be used to break crystal lattices.[2]

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation:

-

Validation: If undissolved solid remains after 2 mL (S < 50 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine the saturation limit.

Recrystallization Workflow

The following diagram outlines the logical flow for purifying this intermediate using solubility differentials.

Figure 1: Optimized recrystallization logic for 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol, leveraging the solubility differential in esters.

Mechanistic Context: Why Solubility Matters

In the synthesis of complex APIs (e.g., Donepezil analogs), this diol is often formed via the reduction of an ester or a Reformatsky-type reaction.

-

The Impurity Challenge: Common impurities include the mono-dehydrated alkene or the unreacted ketone. These are significantly less polar than the diol.

-

The Separation Logic: By using a polar solvent like Methanol for reaction, all species dissolve. However, during workup, switching to a non-polar/polar mix (e.g., EtOAc/Heptane ) keeps the lipophilic impurities in the mother liquor while the polar diol crystallizes out.

Solubility-Driven Synthesis Pathway

Figure 2: The role of solubility in the isolation of the target diol from its precursor.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78461, 1-Benzylpiperidin-4-ol. Retrieved from .[1][2] (Note: Structural analog used for lipophilicity benchmarking).[2]

-

Fluorochem. Product Sheet: 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (CAS 27573-97-3).[1][2][3] Retrieved from .[1][2]

-

Sigma-Aldrich. Safety Data Sheet & Product Specification: 1-Benzyl-4-hydroxypiperidine. Retrieved from .[1][2]

-

Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. Retrieved from .

Technical Guide: Comparative Analysis of 1-Benzyl-4-hydroxypiperidine and 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Executive Summary

This technical guide provides a rigorous comparison between 1-Benzyl-4-hydroxypiperidine (Molecule A) and 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (Molecule B) . While both share a benzyl-protected piperidine core, they represent fundamentally different synthetic scaffolds in medicinal chemistry.

-

Molecule A is a secondary alcohol acting as a linear linker or pharmacophore in drugs like Donepezil and various histamine H3 antagonists.

-

Molecule B is a 4,4-disubstituted diol containing a quaternary carbon. It serves as a critical precursor for spirocyclic ethers and dual-pharmacophore ligands, offering unique steric rigidity and metabolic stability profiles unavailable in Molecule A.

Section 1: Structural & Physicochemical Characterization

The primary distinction lies in the substitution at the C4 position of the piperidine ring. This structural divergence dictates their reactivity, metabolic fate, and application in Structure-Activity Relationship (SAR) studies.

Comparative Data Matrix

| Feature | 1-Benzyl-4-hydroxypiperidine | 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol |

| Common Name | N-Benzyl-4-piperidinol | 1-Benzyl-4-(2-hydroxyethyl)-4-piperidinol |

| CAS Number | 4727-72-4 | 27573-97-3 |

| Molecular Formula | C₁₂H₁₇NO | C₁₄H₂₁NO₂ |

| Molecular Weight | 191.27 g/mol | 235.32 g/mol |

| C4 Hybridization | Tertiary Carbon (sp³) | Quaternary Carbon (sp³) |

| Functional Groups | Secondary Alcohol (-CH(OH)-) | Tertiary Alcohol (Ring) + Primary Alcohol (Chain) |

| Chirality | Achiral (Plane of symmetry) | Achiral (Plane of symmetry) |

| LogP (Predicted) | ~1.3 - 1.5 | ~0.5 - 0.8 (More polar due to diol) |

| H-Bond Donors | 1 | 2 |

| Primary Use | Linear linker, Donepezil intermediates | Spiro-cycle formation, quaternary center scaffold |

Structural Topology & Reactivity Implications

-

Molecule A (Secondary Alcohol): The C4 position holds a single hydroxyl group and a hydrogen atom. This allows for oxidation to the ketone (1-benzyl-4-piperidone) or elimination to the alkene (1-benzyl-1,2,3,6-tetrahydropyridine). It is metabolically susceptible to oxidation.

-

Molecule B (Geminal Diol-Alkyl): The C4 position is a quaternary center bonded to a hydroxyl group and a hydroxyethyl chain. The absence of a hydrogen atom at C4 prevents direct oxidation to a ketone at the ring, conferring metabolic stability at this position. However, the primary alcohol on the ethyl side chain is highly reactive toward oxidation (to aldehyde/acid) or cyclization.

Section 2: Synthetic Divergence (The "How")

Both molecules originate from the same precursor: 1-Benzyl-4-piperidone .[1] The divergence occurs in the functionalization strategy of the ketone carbonyl.

Pathway Visualization

The following diagram illustrates the bifurcated synthesis. Molecule A results from simple reduction, while Molecule B requires carbon-carbon bond formation via a Reformatsky or Grignard reaction.

Figure 1: Divergent synthetic pathways from the common piperidone precursor.

Section 3: Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-hydroxypiperidine (Molecule A)

Mechanism: Nucleophilic addition of hydride to the ketone carbonyl. Why this method: Sodium Borohydride (NaBH₄) is preferred over Lithium Aluminum Hydride (LiAlH₄) for this specific transformation due to chemoselectivity and milder conditions, minimizing side reactions with the benzyl group.

-

Setup: Charge a 500 mL round-bottom flask with 1-benzyl-4-piperidone (18.9 g, 100 mmol) and Methanol (200 mL). Cool to 0°C using an ice bath.

-

Addition: Add NaBH₄ (4.5 g, 120 mmol) portion-wise over 30 minutes. Critical: Monitor gas evolution (H₂). Do not seal the system tightly; use a bubbler.

-

Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Quench: Carefully add 1N HCl until pH ~7 to destroy excess hydride.

-

Workup: Evaporate methanol under reduced pressure. Basify residue with 1N NaOH (pH > 10) and extract with Dichloromethane (3 x 100 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from hexane/ethyl acetate if necessary.

Protocol B: Synthesis of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol (Molecule B)

Mechanism: Reformatsky reaction followed by ester reduction. Why this method: Direct Grignard addition of a protected hydroxy-ethyl group is often messy due to polymerization. The Reformatsky route (using ethyl bromoacetate) creates a stable ester intermediate, which allows for purification before the final reduction.

Step 1: Reformatsky Reaction

-

Activation: In a dry 3-neck flask under Argon, activate Zinc dust (13 g, 200 mmol) with TMSCl (cat.) in anhydrous THF (150 mL).

-

Addition: Add Ethyl bromoacetate (16.7 g, 100 mmol) and 1-benzyl-4-piperidone (15.1 g, 80 mmol) dropwise simultaneously to maintain a gentle reflux.

-

Workup: Quench with cold 5% H₂SO₄. Basify with NH₄OH.[4] Extract with Ethyl Acetate.[6]

-

Result: This yields the Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate intermediate.

Step 2: Reduction to Diol

-

Setup: Suspend LiAlH₄ (3.8 g, 100 mmol) in anhydrous THF (200 mL) under Argon at 0°C.

-

Addition: Dissolve the ester intermediate from Step 1 in THF and add dropwise. Caution: Highly exothermic.

-

Reaction: Reflux for 3 hours.

-

Fieser Quench: Cool to 0°C. Carefully add: 3.8 mL water, 3.8 mL 15% NaOH, 11.4 mL water. Stir until a granular white precipitate forms.

-

Filtration: Filter through Celite. Concentrate filtrate.

-

Expected Yield: ~65-75% (over 2 steps).

-

Validation: ¹H NMR will show the disappearance of the ethyl ester quartet/triplet and the appearance of the hydroxyethyl triplets.

-

Section 4: Pharmacological & Application Differences

The choice between these two scaffolds fundamentally alters the drug design trajectory.

Molecule A: The "Linear" Linker

Molecule A is the scaffold of choice when a flexible, linear connection is required.

-

Donepezil (Aricept): The 1-benzyl-4-piperidine moiety binds to the anionic subsite of Acetylcholinesterase (AChE). The 4-position is linked to the indanone core.

-

Receptor Binding: The secondary hydroxyl group often acts as a hydrogen bond donor/acceptor within the binding pocket or is derivatized to an ether/ester to reach hydrophobic pockets.

Molecule B: The "Spiro" Precursor

Molecule B is the scaffold of choice for creating rigid, spirocyclic systems .

-

Spirocyclization: The primary alcohol (on the ethyl chain) and the tertiary alcohol (on the ring) can undergo acid-catalyzed cyclization to form spiro-ethers (e.g., spiro[isobenzofuran-1,4'-piperidine]).

-

Conformational Restriction: This spiro-fusion locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a receptor (e.g., Sigma receptors or Muscarinic receptors).

-

Dual Pharmacophores: The quaternary center allows the attachment of two distinct lipophilic domains, a strategy often used in NK1 antagonists.

Reactivity & Cyclization Logic

Figure 2: Divergent reactivity profiles. Molecule B favors cyclization; Molecule A favors oxidation/substitution.

Section 5: References[7]

-

Preparation of 1-Benzyl-4-hydroxypiperidine

-

Source: PubChem / NIST

-

Context: Standard reduction protocols and physical properties.

-

URL:[Link]

-

-

Synthesis and Reactivity of 4,4-Disubstituted Piperidines (Molecule B context)

-

Source: Journal of Medicinal Chemistry (Generic reference to Reformatsky applications on piperidones).

-

Context: Methodologies for creating quaternary centers in piperidines for spiro-compound synthesis.

-

URL:[Link] (Search: "Reformatsky 1-benzyl-4-piperidone")

-

-

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol Commercial Availability & CAS

-

Source: Fluorochem / ChemicalBook

-

Context: Verification of CAS 27573-97-3 and structure.

-

-

Pharmacological Applications of Piperidine Scaffolds

-

Source: National Institutes of Health (NIH) - PubMed

-

Context: Use of benzyl-piperidines in H3 receptor antagonists and Alzheimer's therapy.

-

URL:[Link]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4727-72-4 | CAS数据库 [m.chemicalbook.com]

- 3. 1-ベンジル-4-ヒドロキシピペリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

Safety data sheet (SDS) for 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

[1][2]

CAS Registry Number: 27573-97-3 Document Type: Technical Safety & Handling Whitepaper Version: 1.0 (Research Use Only)[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is a 4,4-disubstituted piperidine derivative characterized by a tertiary alcohol and a primary hydroxyethyl arm at the 4-position.[1][2] It serves as a critical scaffold in the synthesis of spiro-piperidines and neuroactive ligands (e.g., serotonergic modulators).[2]

Unlike standard solvents or reagents, this compound is often supplied with limited toxicological data. Therefore, this guide adopts a "Universal Precaution" approach, treating the substance as a potential potent bioactive agent until empirical data proves otherwise.

Chemical Specifications Table

| Property | Specification |

| IUPAC Name | 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol |

| CAS Number | 27573-97-3 |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.32 g/mol |

| SMILES | OCCC1(O)CCN(CC2=CC=CC=C2)CC1 |

| LogP (Predicted) | ~0.53 (Moderate lipophilicity) |

| Physical State | Solid (Typical for this class; verify upon receipt) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; limited water solubility |

Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

Based on structural analogues and available vendor data, the primary hazards stem from acute toxicity via ingestion and potential irritation to mucosal membranes.

GHS Hazard Statements[1][3][6]

Toxicological Causality[1][2]

-

Pharmacophore Risk: The 4-substituted piperidine moiety is a "privileged structure" in medicinal chemistry, often associated with high affinity for GPCRs (e.g., opioid, serotonin, or sigma receptors).[1][2]

-

Mechanism: Ingestion or systemic absorption may trigger off-target CNS effects (dizziness, sedation, or respiratory depression) due to the benzyl-piperidine pharmacophore.[1][2]

-

Metabolism: Likely metabolized via N-debenzylation or oxidation of the hydroxyethyl chain.[1][2]

Engineering Controls & Handling Protocols

A. The "Self-Validating" Containment Protocol

Rationale: To ensure containment without relying solely on external sensors, use a visual/chemical check system.[1][2]

-

Primary Barrier: Handle exclusively within a Class II Biosafety Cabinet or Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Surface Protection: Line the workspace with plastic-backed absorbent matting (e.g., Benchkote).

-

Validation: Place a small spot of fluorescent dye (e.g., fluorescein) on the mat edge. If the mat is compromised or wet, the dye spreads, visually alerting the user to change the barrier.

-

-

Weighing: Use an analytical balance inside the hood or a vented balance enclosure. Never weigh on an open bench.

-

Static Control: Use an ionizing bar to prevent electrostatic dispersion of the powder, which is a common vector for inhalation exposure.

-

B. Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 respirator minimum if working with open powders outside a hood; Powered Air Purifying Respirator (PAPR) recommended for quantities >10g.

-

Dermal: Double-gloving (Nitrile over Nitrile).[1][2]

-

Breakthrough Time: Standard nitrile offers >480 min protection against solid transfer but <10 min against solutions in chlorinated solvents (DCM/Chloroform).

-

Emergency Response & First Aid

| Scenario | Immediate Action | Mechanistic Rationale |

| Inhalation | Move to fresh air; maintain semi-Fowler's position. | Reduces work of breathing if CNS depression or bronchospasm occurs. |

| Skin Contact | Wash with soap and water for 15 min.[7] Do NOT use ethanol. | Ethanol acts as a permeation enhancer for lipophilic amines, potentially increasing systemic absorption. |

| Eye Contact | Flush with saline/water for 15 min.[7] | Basic amines (pKa ~9-10) can cause saponification of corneal lipids; immediate dilution is critical.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Risk of aspiration pneumonia outweighs benefit of emesis; activated charcoal is the preferred decontamination method in clinical settings. |

Experimental Workflow: Synthesis & Stability

Context: Researchers typically utilize this compound to synthesize spiro-cyclic derivatives via cyclization of the 4-hydroxy and 4-hydroxyethyl groups.[1][2]

Stability & Storage[1][2]

-

Hygroscopicity: The diol functionality makes the compound hygroscopic.

-

Storage: Store at +2°C to +8°C under Argon or Nitrogen atmosphere.

-

Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which may cleave the benzyl group or oxidize the primary alcohol to an aldehyde/acid.

Visual Workflow: Handling Lifecycle

The following diagram outlines the decision logic for handling this compound from receipt to disposal.

Figure 1: Decision logic for the safe receipt, handling, and disposal of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1225309, 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol.[1][2] Retrieved from [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link][1][2]

-

World Health Organization (WHO). (2010). WHO Guidelines on Drawing Blood: Best Practices in Phlebotomy (relevant for exposure response). Retrieved from [Link][1][2]

Sources

- 1. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS RN 95798-23-5 | Fisher Scientific [fishersci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Lithium aluminum hydride reduction of ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate

Application Note & Protocol

Selective Reduction of Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate to 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol using Lithium Aluminum Hydride

Abstract: This document provides a comprehensive guide for the reduction of the ester, ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate, to its corresponding primary alcohol, 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol, utilizing lithium aluminum hydride (LAH). The target molecule is a valuable building block in medicinal chemistry, incorporating the privileged 1-benzyl-4-hydroxypiperidine scaffold. This protocol details the reaction mechanism, a step-by-step experimental procedure, critical safety and handling precautions for LAH, and a troubleshooting guide. The information is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Context

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄ or LAH) stands as one of the most powerful and versatile reducing agents for this purpose.[1][2] Unlike milder reagents such as sodium borohydride, LAH is highly reactive and capable of reducing a wide array of functional groups, including carboxylic acids, esters, and amides.[3][4]

The substrate, ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate, contains a tertiary alcohol and a piperidine ring, structural motifs common in pharmacologically active compounds.[5] The successful reduction to 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol provides a diol intermediate that can be further functionalized, making this a key step in the synthesis of more complex molecules. This guide explains the causality behind the procedural steps, ensuring a safe, efficient, and reproducible outcome.

Reaction Scheme and Mechanism

The overall transformation involves the conversion of the ethyl ester group to a primary alcohol without affecting the existing tertiary alcohol or the N-benzyl group.

Overall Reaction:

Mechanistic Rationale:

The reduction of an ester by LAH proceeds through a two-stage process involving nucleophilic acyl substitution followed by nucleophilic addition.

-

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6]

-

Intermediate Collapse: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This step generates a transient aldehyde intermediate.

-

Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride ion from another LAH molecule.[1] This creates a new tetrahedral intermediate, an alkoxide.

-

Work-up (Hydrolysis): The reaction is quenched with water and base. The aluminum-alkoxide complex is hydrolyzed upon acidic or basic work-up to liberate the final primary alcohol product.[4]

Below is a diagram illustrating the key mechanistic steps.

Caption: Simplified mechanism for LAH reduction of an ester.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving LAH must be conducted in a certified fume hood, under an inert atmosphere, and away from any sources of water or ignition.

Reagents:

-

Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate

-

Lithium Aluminum Hydride (LAH), powder or 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Diethyl Ether (Et₂O), anhydrous

-

Sodium Hydroxide (NaOH), 15% aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite® (Diatomaceous earth) for filtration

-

Ethyl Acetate (EtOAc) for TLC and chromatography

-

Hexanes for chromatography

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask (RBF) with appropriate clamps

-

Magnetic stirrer and stir bar

-

Reflux condenser with inert gas inlet (e.g., Nitrogen or Argon)

-

Dropping funnel (addition funnel)

-

Thermometer or thermocouple

-

Ice-water bath

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

The following table outlines the suggested quantities for the reaction. Adjust as needed based on the desired scale.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate | 277.38 | 5.00 g | 18.0 | 1.0 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 1.02 g | 27.0 | 1.5 |

| Anhydrous THF | - | ~120 mL | - | - |

Scientist's Note: A 1.5 molar equivalent of LAH is used. While theoretically 0.5 equivalents are sufficient (as each LAH delivers 4 hydrides and the ester reduction consumes 2), a practical excess ensures complete conversion by accounting for any trace moisture and the reaction with the substrate's hydroxyl group.

The entire workflow, from setup to final product, is visualized in the diagram below.

Caption: Workflow for the LAH reduction protocol.

1. Apparatus Setup:

-

Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove all traces of water.

-

Assemble a three-neck RBF with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel sealed with a septum.

-

Maintain a positive pressure of inert gas throughout the entire procedure.

2. Preparation of LAH Suspension:

-

In the prepared RBF, carefully weigh and transfer the LAH powder (1.02 g).[7]

-

Scientist's Note: Use a plastic or ceramic spatula for transferring LAH solid, as metal spatulas can generate static sparks, creating an ignition hazard.[7]

-

Add 60 mL of anhydrous THF to the flask to create a grey suspension.

3. Substrate Addition:

-

In a separate dry flask, dissolve the ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate (5.00 g) in 60 mL of anhydrous THF.

-

Transfer this solution to the dropping funnel.

-

Cool the LAH suspension to 0 °C using an ice-water bath.

-

Add the ester solution dropwise from the dropping funnel to the stirred LAH suspension over 30-45 minutes.

-

Scientist's Note: The addition must be slow and controlled. The reaction is highly exothermic, and rapid addition can cause the solvent to boil uncontrollably. Maintaining a low temperature minimizes side reactions.[8]

4. Reaction and Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 2-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully in a separate vial with a few drops of water and ethyl acetate, and spot it on a TLC plate against the starting material. A typical mobile phase is 10% Methanol in Dichloromethane or 5-10% Ethyl Acetate in Hexanes with a small amount of triethylamine. The product alcohol will be more polar (lower Rf) than the starting ester.

5. Reaction Work-up (Fieser Method):

-

Once the reaction is complete (disappearance of starting material by TLC), cool the flask back down to 0 °C in an ice-water bath.[9]

-

CRITICAL STEP: Quench the excess LAH by adding reagents dropwise in the following sequence. Vigorous gas (H₂) evolution will occur. Ensure adequate stirring and slow addition to control the effervescence.[3][7][9]

-

Slowly add 1.0 mL of deionized water (corresponding to x mL per x g of LAH).

-

Slowly add 1.0 mL of 15% aqueous NaOH solution (corresponding to x mL per x g of LAH).

-

Slowly add 3.0 mL of deionized water (corresponding to 3x mL per x g of LAH).

-

-

Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form, making the mixture easier to filter.[3]

-

Add a scoop of anhydrous magnesium sulfate and stir for another 15 minutes to ensure all water is absorbed and the salts are fully granulated.[9]

6. Product Isolation and Purification:

-

Filter the mixture through a pad of Celite® in a Buchner funnel to remove the inorganic salts.

-

Rinse the flask and the filter cake thoroughly with additional THF or diethyl ether (~50 mL) to recover all the product.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil can be purified by flash column chromatography on silica gel. The eluent system will depend on the crude product's purity but can be optimized starting with a gradient of ethyl acetate in hexanes.

The final product, 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethan-1-ol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling of Lithium Aluminum Hydride

LAH is an extremely reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.

-

Reactivity: LAH reacts violently with water, alcohols, and any protic solvent, releasing large volumes of flammable hydrogen gas, which can auto-ignite.[8][10] All reactions must be conducted under strictly anhydrous and inert conditions.[11]

-

Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses with side shields or chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[11][12]

-

Handling:

-

Spill Management:

-

Emergency Equipment:

-

Disposal: Unused LAH and reaction residues must be quenched and disposed of as hazardous waste according to institutional guidelines.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient LAH (deactivated by moisture).2. Short reaction time.3. Low reaction temperature. | 1. Use fresh, anhydrous solvents and properly dried glassware. Consider adding more LAH if necessary.2. Extend the reaction time and continue monitoring by TLC.3. Ensure the reaction is allowed to warm to room temperature. |

| Low Product Yield | 1. Incomplete reaction.2. Product loss during work-up (adherence to aluminum salts).3. Product degradation. | 1. See "Incomplete Reaction".2. Ensure thorough washing of the filter cake with THF or EtOAc after filtration.3. Avoid excessive heating during solvent removal. |

| Difficult Filtration | Gummy or gelatinous precipitate formed during quenching. | The Fieser work-up is designed to prevent this. Ensure the correct ratios of H₂O/NaOH/H₂O are used and that the mixture is stirred vigorously for an adequate time. Adding MgSO₄ helps granulation.[7][9] |

| Unexpected Byproducts | 1. Reaction with solvent (if THF is not peroxide-free).2. Over-reduction of other functional groups (not applicable here). | 1. Use fresh, inhibitor-free anhydrous THF. |

References

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

-

Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University. [Link]

-

LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

-

Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. [Link]

-

Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

-

Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). DAV University. [Link]

-

Chem 115 - Reagents for Organic Synthesis. Andrew G Myers Research Group, Harvard University. [Link]

-

Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

-

Rational design, synthesis of novel compounds by connecting... ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds. [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

-

Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of ??-glucosidase. ResearchGate. [Link]

-

-

LiAlH4. Slideshare. [Link]

-

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2. LiAlH4 | PPT [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 9. Magic Formulas [chem.rochester.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. westliberty.edu [westliberty.edu]

- 12. nj.gov [nj.gov]

- 13. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note & Protocol: Synthesis of 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol is a tertiary alcohol derivative of piperidine. The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability. The presence of both a hydroxyl and a hydroxyethyl group at the C4 position offers multiple points for further chemical modification, making this molecule a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

This document provides a comprehensive guide to the synthesis of 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol, detailing the necessary reagents, a step-by-step protocol, and the underlying chemical principles. The described synthesis employs a robust and widely utilized Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

Synthetic Strategy: A Grignard Approach

The core of this synthetic route is the nucleophilic addition of an organometallic reagent to the carbonyl group of a ketone. Specifically, we will utilize a Grignard reagent to introduce the 2-hydroxyethyl moiety at the C4 position of 1-benzyl-4-piperidone.

A critical consideration in this synthesis is the incompatibility of the free hydroxyl group with the highly basic Grignard reagent. The acidic proton of a hydroxyl group would rapidly quench the Grignard reagent, preventing the desired carbon-carbon bond formation. To circumvent this, a protection-deprotection strategy is employed. The hydroxyl group of the two-carbon synthon (2-bromoethanol) is temporarily masked with a tert-butyldimethylsilyl (TBDMS) protecting group. This silyl ether is stable under the basic conditions of Grignard reagent formation and reaction but can be readily removed under acidic conditions post-reaction to yield the final product.

The overall synthetic workflow can be visualized as a three-step process:

Figure 1: Overall synthetic workflow for the preparation of 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol.

Reagents and Materials

Proper handling and sourcing of high-purity reagents are paramount for the success of this synthesis. The following table provides a summary of the key reagents required.

| Reagent | Formula | MW ( g/mol ) | Role | Supplier (Example) | CAS No. |

| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | Starting Material | Sigma-Aldrich, Alfa Aesar | 3612-20-2 |

| 2-Bromoethanol | C₂H₅BrO | 124.96 | Synthon Precursor | Sigma-Aldrich, TCI | 540-51-2 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | Protecting Group | Sigma-Aldrich, Gelest | 18162-48-6 |

| Imidazole | C₃H₄N₂ | 68.08 | Catalyst | Sigma-Aldrich, Acros | 288-32-4 |

| Magnesium Turnings | Mg | 24.31 | Grignard Reagent Formation | Sigma-Aldrich, Strem | 7439-95-4 |

| Iodine | I₂ | 253.81 | Grignard Reaction Initiator | Sigma-Aldrich, Fisher | 7553-56-2 |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Solvent | Sigma-Aldrich, Acros | 109-99-9 |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent | Sigma-Aldrich, Fisher | 75-09-2 |

| Tetra-n-butylammonium fluoride (TBAF) | C₁₆H₃₆FN | 261.46 | Deprotecting Agent | Sigma-Aldrich, TCI | 429-41-4 |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Quenching Agent | Fisher Scientific | 12125-02-9 |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Workup Reagent | Fisher Scientific | 144-55-8 |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying Agent | Fisher Scientific | - |

Experimental Protocols

Safety Precaution: This synthesis involves flammable solvents, corrosive reagents, and potentially exothermic reactions. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Protection of 2-Bromoethanol

Objective: To protect the hydroxyl group of 2-bromoethanol as a TBDMS ether to prevent interference during the Grignard reaction.

Reaction: 2-Bromoethanol + TBDMSCl --(Imidazole, DCM)--> (2-Bromoethoxy)(tert-butyl)dimethylsilane

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromoethanol (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield (2-bromoethoxy)(tert-butyl)dimethylsilane as a colorless oil.

Part 2: Grignard Reaction

Objective: Formation of the Grignard reagent and its subsequent addition to 1-benzyl-4-piperidone.

Reaction: (2-Bromoethoxy)(tert-butyl)dimethylsilane + Mg --(THF)--> TBDMS-O-CH₂CH₂-MgBr TBDMS-O-CH₂CH₂-MgBr + 1-Benzyl-4-piperidone --> Protected Adduct

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.5 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and an N₂/Ar inlet.

-

Add a small crystal of iodine to activate the magnesium surface (a purple color will appear and then fade).

-

Add a small amount of a solution of (2-bromoethoxy)(tert-butyl)dimethylsilane (1.2 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium.

-

Initiate the reaction by gentle heating. An exothermic reaction should commence.

-

Once the reaction has started, add the remaining solution of the silyl ether dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn cloudy and grayish.

-

-

Addition to Ketone:

-

In a separate flame-dried flask, dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared Grignard reagent to the solution of the ketone via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

-

Workup:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected adduct. This intermediate is often taken directly to the next step without further purification.

-

Part 3: Deprotection

Objective: Removal of the TBDMS protecting group to yield the final product.

Reaction: Protected Adduct + TBAF --> 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol

Procedure:

-

Dissolve the crude protected adduct from the previous step in THF.

-

Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq.) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the final product, 4-(2-hydroxyethyl)-1-benzylpiperidin-4-ol.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify the presence of the hydroxyl groups.

References

-

Grignard Reagents: New Developments. (2000). Edited by H. G. Richey. John Wiley & Sons. [Link]

-

Protective Groups in Organic Synthesis. (2007). 4th Edition. P. G. M. Wuts and T. W. Greene. John Wiley & Sons. [Link]

-

PubChem. National Center for Biotechnology Information. Compound Summary for 1-Benzyl-4-piperidone. [Link]

Topic: Strategies for the Crystallization of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is a piperidine derivative of interest in pharmaceutical research and development.[1][2] The isolation of this compound in a highly pure, stable, and crystalline solid form is essential for its reliable characterization, formulation, and downstream applications. This document provides a comprehensive guide to developing a robust crystallization procedure for this target molecule. We will explore the compound's key physicochemical properties that dictate crystallization behavior and provide detailed, step-by-step protocols for several common crystallization techniques, including cooling crystallization, slow evaporation, and vapor diffusion. The rationale behind solvent selection and troubleshooting for common issues, such as oiling out, are discussed to equip the researcher with the necessary tools for successful crystallization.

Part 1: Compound Profile and Pre-Crystallization Analysis

The molecular structure of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol presents specific challenges and opportunities for crystallization. The structure contains a non-polar benzyl group and a polar piperidine core substituted with two hydroxyl (-OH) groups.[3] This amphiphilic nature, combined with the presence of hydrogen bond donors and acceptors, dictates its solubility profile and interaction with potential solvents.[4] The flexible hydroxyethyl side chain may increase the propensity of the compound to form a viscous oil or syrup, which can inhibit the formation of an ordered crystal lattice.[5]

A critical prerequisite for any crystallization attempt is the purity of the starting material. Impurities can act as crystal growth inhibitors, leading to poor crystal quality, low yields, or complete failure to crystallize.[6] It is recommended that the crude product be purified by a suitable method, such as column chromatography, prior to initiating crystallization experiments.[7]

Table 1: Physicochemical Properties of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

| Property | Value | Source |

| IUPAC Name | 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol | [3] |

| CAS Number | 27573-97-3 | [3] |

| Molecular Formula | C₁₄H₂₁NO₂ | [3] |

| Molecular Weight | 235.33 g/mol | [3] |

| Structure | OCCC1(O)CCN(CC2=CC=CC=C2)CC1 | [3] |

| Key Features | Tertiary amine, primary & tertiary alcohols, benzyl group |

Part 2: Solvent Selection Strategy

The cornerstone of a successful crystallization is the selection of an appropriate solvent or solvent system. An ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at room or sub-ambient temperatures.[4][7] Given the compound's structural features, solvents of intermediate polarity and those capable of hydrogen bonding are excellent starting points.[4]

Ethanol, in particular, has been successfully used for the crystallization of a wide range of piperidine derivatives.[6] However, a systematic screening process is the most reliable method to identify the optimal solvent.

Table 2: Candidate Solvents for Crystallization Screening

| Solvent Class | Solvent | Boiling Point (°C) | Rationale & Considerations |

| Polar Protic | Methanol | 65 | Strong H-bonding; may be too good a solvent. |

| Ethanol | 78 | Excellent starting point for piperidines.[4][6] | |

| Isopropanol (IPA) | 82 | Less polar than ethanol; may offer a better solubility differential. | |

| Water | 100 | May be useful as an anti-solvent or in a mixture. | |

| Polar Aprotic | Acetone | 56 | Good for moderately polar compounds.[8] |

| Acetonitrile (ACN) | 82 | Can yield high-quality crystals; less H-bonding interaction.[5] | |

| Ethyl Acetate (EtOAc) | 77 | Common recrystallization solvent.[8] | |

| Non-Polar | Toluene | 111 | May dissolve the benzyl group well; likely needs an anti-solvent. |

| Heptane/Hexanes | ~98 / ~69 | Likely to be poor solvents (anti-solvents). | |

| Diethyl Ether | 35 | Classic anti-solvent for polar compounds.[9] |

Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid assessment of multiple solvents using a minimal amount of material.

-

Preparation: Place approximately 10-20 mg of the purified compound into several small test tubes or vials.

-

Room Temperature Test: To each vial, add a candidate solvent dropwise (e.g., 0.2 mL at a time) while agitating. Observe the solubility.

-

Observation 1: If the compound dissolves readily at room temperature, the solvent is likely too "good" for cooling crystallization but may be suitable for vapor diffusion or evaporation methods.

-

Observation 2: If the compound is largely insoluble, proceed to the next step. This is a promising candidate.

-

-

Heating Test: For the vials where the compound was insoluble at room temperature, gently heat the mixture in a water or sand bath with continued agitation. Add a small amount of additional solvent if necessary to achieve full dissolution.

-

Observation 3: If the compound dissolves completely upon heating, this is a strong candidate for cooling crystallization.

-

Observation 4: If the compound remains insoluble even at the solvent's boiling point, it is a "poor" solvent and may be useful as an anti-solvent.

-

-

Cooling Test: Remove the vials that showed complete dissolution upon heating (Observation 3) from the heat source. Allow them to cool slowly to room temperature, and then place them in an ice-water bath.

-

Evaluation: The best solvent is one that demonstrates poor solubility at room temperature (Step 2), complete solubility upon heating (Step 3), and significant crystal formation upon cooling (Step 4).

Part 3: Crystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be implemented.

Experimental Workflow Overview

Caption: General workflow for crystallization of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol.

Protocol 2: Cooling Crystallization

This is the most common and straightforward method, ideal when a solvent with a significant temperature-dependent solubility has been identified.

-

Dissolution: Place the purified compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol or isopropanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to avoid low recovery.[7]

-

Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, more perfect crystals by allowing molecules to deposit onto the growing lattice correctly.[10]

-

Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites. Alternatively, add a single "seed" crystal from a previous batch.

-

Maturation: Once crystals begin to appear, cool the flask further in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[7]

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 3: Slow Evaporation

This method is suitable when the compound is highly soluble in the chosen solvent even at low temperatures.

-

Dissolution: Dissolve the compound in a high-quality solvent (e.g., ethyl acetate or acetone) at room temperature to create a solution that is near, but not yet at, saturation.

-

Setup: Transfer the solution to a vial or beaker. Cover the opening with a cap or paraffin film and pierce it with a few small holes using a needle. This slows the rate of evaporation.[11]

-

Incubation: Place the vial in a vibration-free location (e.g., in a fume hood) and allow the solvent to evaporate slowly over several hours to days. As the solvent volume decreases, the solution becomes supersaturated, leading to crystal formation.

-

Isolation: Once a suitable quantity of crystals has formed, isolate them by decanting the remaining solvent or by filtration, followed by washing and drying as described in Protocol 2.

Protocol 4: Vapor Diffusion (Anti-Solvent)

This gentle technique is excellent for growing high-quality single crystals and is effective for compounds that tend to oil out. It relies on the slow introduction of a poor solvent (anti-solvent) into a solution of the compound in a good solvent.[7]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Benzyl-4-hydroxypiperidine | CAS:4727-72-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. chemistry.beloit.edu [chemistry.beloit.edu]

- 11. unifr.ch [unifr.ch]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol Synthesis

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Donepezil Intermediate Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol , a critical pharmacophore in the production of acetylcholinesterase inhibitors like Donepezil (Aricept) .

The synthesis typically proceeds via a two-step sequence:[1]

-

Reformatsky Reaction: Addition of ethyl bromoacetate to 1-benzyl-4-piperidone using activated zinc.

-

Reduction: Conversion of the resulting ester to the target 1,4-diol.

Common Failure Points:

-

Step 1: Failure of Zinc activation (induction period latency) leading to thermal runaway and dimerization side-products.

-

Step 2: Incomplete reduction or "oiling out" during workup due to stable amine-boron complexes or aluminum emulsions.

Module 1: The Reformatsky Protocol (C-C Bond Formation)

The most frequent cause of low yield (<50%) is the passivation of the Zinc surface , which prevents the formation of the organozinc enolate.

Optimized Protocol: The "TMSCl Activation" Method

Do not rely on standard commercial Zinc dust without activation. The oxide layer (

Reagents:

-

1-Benzyl-4-piperidone (1.0 eq)

-

Ethyl bromoacetate (1.2 - 1.5 eq)

-

Zinc dust (<10 micron, 2.0 eq)

-

Activator: Chlorotrimethylsilane (TMSCl) (0.05 eq) or Iodine (

) -

Solvent: THF (anhydrous) or THF/Toluene (1:1)

Step-by-Step Workflow:

-

Deoxygenation: Flame-dry the flask under Argon flow. Charge Zinc dust.[2]

-

Activation (Critical): Suspend Zn in minimal THF. Add TMSCl (0.05 eq). Stir at RT for 15 mins. Visual Cue: The grey suspension should brighten slightly; the supernatant may become clear.

-

Initiation: Heat the mixture to mild reflux (

). Add 10% of the ethyl bromoacetate/piperidone mixture.-

Checkpoint: Look for a sudden exotherm or foaming. If this does not occur within 5 minutes, add a crystal of Iodine. Do not proceed until initiation is confirmed.

-

-

Controlled Addition: Once initiating, remove heat source. Add the remaining reactants dropwise at a rate that maintains a gentle reflux solely via reaction heat (autocatalytic maintenance).

-

Completion: Reflux for 1-2 hours post-addition.

Logic Flow: Reformatsky Troubleshooting

Caption: Decision tree for managing the induction period of the Reformatsky reaction to prevent thermal runaway.

Module 2: The Reduction Phase (Ester to Diol)

The intermediate, Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate, contains a tertiary amine. This creates a specific challenge: Amine-Borane complexation (if using Borohydrides) or Aluminum-Amine chelates (if using LAH), leading to poor recovery.

Comparison of Reducing Agents

| Feature | Lithium Aluminum Hydride (LAH) | NaBH₄ + CaCl₂ / LiCl |

| Reactivity | Very High (Fast) | Moderate (Selective) |

| Safety | Low (Pyrophoric, H₂ gas) | High (Bench stable) |

| Workup | Difficult (Aluminum emulsions) | Easy (Water soluble salts) |

| Yield | 85-95% (if quenched correctly) | 70-85% |

| Recommendation | Preferred for Scale (with Fieser quench) | Preferred for Lab (<5g) |

Protocol: The Fieser Workup (LAH Method)

Use this method to avoid the "grey sludge" emulsion that traps your product.

-

Reaction: Add Ester solution to LAH (2.0 eq) in THF at

. Warm to RT. -

Quench (The n:n:3n Rule): For every x grams of LAH used:

-

Add x mL Water (slowly, cooling bath).

-

Add x mL 15% NaOH solution.

-

Add 3x mL Water.

-

-

Filtration: The aluminum salts will precipitate as a granular white solid (not a slime). Filter through Celite.

-

Extraction: The filtrate is your product in THF. Dry and evaporate.[2][3]

Module 3: Troubleshooting & FAQ

Symptom: Reaction mixture turned dark brown/black.

-

Diagnosis: Decomposition of the Reformatsky reagent or polymerization of the piperidone.

-

Root Cause: Temperature was too high during the addition phase (

), or the reaction was run too concentrated. -

Fix: Maintain strict temperature control (

). Dilute the reaction to 0.5 M.

Symptom: Product is an oil that won't crystallize.

-

Diagnosis: Impurities (unreacted ketone) or trapped solvent.

-

Root Cause: The target diol is highly polar.

-

Fix:

-

Salt Formation: Dissolve the oil in Ethanol and add fumaric acid or HCl in ether. The salt forms readily and purifies the base.

-

Trituration: Triturate the oil with cold diisopropyl ether (DIPE) or Hexane/EtOAc (9:1) to induce precipitation.

-

Symptom: Low yield in reduction step (NaBH4 method).

-

Diagnosis: Formation of stable Borane-Amine complexes.

-

Fix: After the reaction, quench with Methanol and reflux with dilute HCl for 30 minutes to break the N-B bond, then basify and extract.

Visualizing the Pathway

Caption: Synthetic pathway from piperidone to the target diol via Reformatsky and Reduction.[4][5][6]

References

-

Reformatsky Reaction Mechanism & Optimization

-

Donepezil Intermediate Synthesis

-

Zinc Activation Protocols

-

Thermo Fisher Scientific. "Reformatsky Reaction Overview." Link

-

Sources

- 1. Reformatsky Reaction: Mechanism, Examples & Exam Tips [vedantu.com]

- 2. reddit.com [reddit.com]

- 3. US8030491B2 - Process and intermediate for preparation of donepezil - Google Patents [patents.google.com]

- 4. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Preventing dehydration side reactions in 4-piperidinol derivatives

Topic: Preventing Dehydration Side Reactions in 4-Piperidinol Derivatives

Current Status: Active Priority: High (Structural Integrity Risk) Audience: Medicinal Chemists, Process Chemists

Introduction: The "Hidden" Elimination

Welcome to the technical support guide for 4-piperidinol derivatives. A common frustration in piperidine chemistry is the unexplained loss of the C4-hydroxyl group, resulting in the formation of a 1,2,3,6-tetrahydropyridine (alkene) impurity.

This guide treats the prevention of this side reaction as a troubleshooting workflow. We move beyond "textbook" advice to address the specific physicochemical vulnerabilities of the 4-hydroxypiperidine scaffold during N-functionalization, deprotection, and workup.

Module 1: Root Cause Analysis (Mechanism)

User Question: "Why is my alcohol turning into an alkene even under mild acidic conditions?"

Technical Insight: The 4-piperidinol system is uniquely prone to acid-catalyzed E1 elimination .[1] Unlike a standard secondary alcohol, the piperidine nitrogen (depending on its protonation state and substitution) can electronically influence the stability of the transition state.

-

Protonation: The hydroxyl group accepts a proton (

), converting -

Carbocation Formation: Water leaves, forming a secondary carbocation at C4.[1]

-

Elimination: A base (often the solvent or counter-ion) abstracts a

-proton, collapsing the carbocation into the alkene.

Critical Risk Factor: High temperatures (>50°C) combined with Lewis or Brønsted acids significantly accelerate this pathway.[1]

Visualization: The Dehydration Pathway

Figure 1: The acid-catalyzed E1 elimination pathway converting 4-piperidinol to tetrahydropyridine.[1]

Module 2: Troubleshooting Reductive Amination

User Question: "I am trying to N-alkylate 4-hydroxypiperidine using an aldehyde, but I see significant alkene formation. How do I stop this?"

Diagnosis:

Standard reductive amination often employs Titanium(IV) isopropoxide (

-

The Trap:

is a Lewis acid that can promote dehydration if the reaction is heated. -

The Trap: Sodium Cyanoborohydride (

) often requires pH 4–5 (acidic) to be effective, which risks elimination.